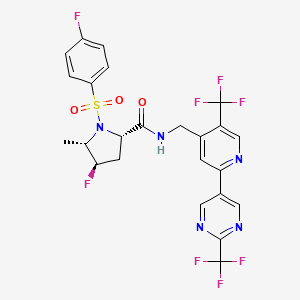

GDC-0334

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

1984824-54-5 |

|---|---|

Fórmula molecular |

C24H19F8N5O3S |

Peso molecular |

609.5 g/mol |

Nombre IUPAC |

(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methyl-N-[[5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]-4-pyridinyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C24H19F8N5O3S/c1-12-18(26)7-20(37(12)41(39,40)16-4-2-15(25)3-5-16)21(38)34-8-13-6-19(33-11-17(13)23(27,28)29)14-9-35-22(36-10-14)24(30,31)32/h2-6,9-12,18,20H,7-8H2,1H3,(H,34,38)/t12-,18+,20-/m0/s1 |

Clave InChI |

RGXNECXVRZKGGH-UOXRKKOCSA-N |

SMILES isomérico |

C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F |

SMILES canónico |

CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

GDC-0334 Mechanism of Action on Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the transmission of noxious stimuli. This technical guide provides an in-depth overview of the mechanism of action of this compound on sensory neurons, with a focus on its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented is intended to support further research and development of TRPA1-targeted therapeutics.

Core Mechanism of Action: TRPA1 Antagonism

The primary mechanism of action of this compound is the selective inhibition of the TRPA1 ion channel.[1][2][3][4][5][6] TRPA1 is a non-selective cation channel predominantly expressed on the terminals of nociceptive sensory neurons, including those in the dorsal root ganglia (DRG), trigeminal ganglia, and vagal ganglia. It is activated by a wide range of exogenous and endogenous irritants, including environmental irritants, inflammatory mediators, and oxidative stress byproducts.

Activation of TRPA1 leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuronal membrane. This depolarization, if it reaches the threshold, triggers the generation of action potentials that propagate along the sensory nerve fiber to the central nervous system, where they are interpreted as pain, itch, or irritation.

This compound acts as a direct antagonist of the TRPA1 channel, binding to the channel protein and preventing its opening in response to agonist stimulation. This inhibitory action effectively blocks the initial step in the TRPA1-mediated signaling cascade, thereby preventing the depolarization of sensory neurons and the subsequent transmission of nociceptive signals.

Quantitative Data

The potency and selectivity of this compound have been characterized across various species and in different assay formats.

Table 1: In Vitro Potency of this compound against TRPA1

| Species | Assay Type | IC50 (nM) |

| Human | CHO Cell-based Ca2+ Assay | 1.7 |

| Cynomolgus Monkey | CHO Cell-based Ca2+ Assay | 3.6 |

| Mouse | CHO Cell-based Ca2+ Assay | 2.7 |

| Guinea Pig | CHO Cell-based Ca2+ Assay | 11.1 |

| Dog | CHO Cell-based Ca2+ Assay | 102 |

Data compiled from publicly available sources.

Table 2: In Vitro Selectivity of this compound

| Target | Species | Assay Type | IC50 (µM) |

| TRPV1 | Human | Not Specified | >10 |

| TRPM8 | Human | Not Specified | >10 |

| TRPC6 | Human | Not Specified | >10 |

Data compiled from publicly available sources.

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Administration | Half-life (t1/2) | Oral Bioavailability (F%) |

| Mouse | Intravenous (i.v.) | 11.9 h | 45.0% |

| Rat | Intravenous (i.v.) | 9.79 h | 46.2% |

Data compiled from publicly available sources.[3][7]

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway in Sensory Neurons

The following diagram illustrates the canonical TRPA1 signaling pathway in a sensory neuron and the inhibitory action of this compound.

Caption: TRPA1 signaling cascade and this compound inhibition.

Experimental Workflow: In Vitro Calcium Imaging

This workflow outlines the key steps in assessing the inhibitory effect of this compound on TRPA1-mediated calcium influx in cultured sensory neurons.

Caption: Workflow for in vitro calcium imaging assay.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

This workflow details the process of measuring the effect of this compound on TRPA1-mediated currents in sensory neurons.

References

- 1. Activation characteristics of transient receptor potential ankyrin 1 and its role in nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

GDC-0334: A Deep Dive into its Binding Site and Mechanism of Action on the TRPA1 Channel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. We will delve into the specific molecular interactions, summarize key quantitative data, and provide detailed experimental protocols for the foundational studies that have elucidated our current understanding.

Executive Summary

This compound is a small molecule inhibitor of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory conditions. Its mechanism of action involves direct binding to a specific site within the transmembrane domain of the channel, thereby preventing its activation by noxious stimuli. Cryo-electron microscopy (cryo-EM) studies have been pivotal in revealing the precise location and nature of this interaction, providing a structural basis for its antagonist activity. This guide will synthesize the available data to present a detailed molecular picture of this compound's engagement with its target.

The this compound Binding Site on TRPA1

Cryo-electron microscopy of the human TRPA1 channel in complex with this compound (PDB ID: 6WJ5) has revealed a distinct binding pocket located within the transmembrane domain. This site is separate from the binding sites of some other known TRPA1 modulators.

The this compound binding pocket is a predominantly hydrophobic cavity formed by residues from the S5 and S6 transmembrane helices and the S4-S5 linker of a single TRPA1 subunit. The inhibitor nestles into this pocket, making extensive van der Waals contacts with the surrounding amino acid side chains. These interactions effectively stabilize the channel in a closed conformation, preventing the conformational changes required for ion permeation.

While a comprehensive list of all interacting residues is best visualized through molecular modeling software using the deposited cryo-EM structure, key publications describe the binding site as being formed by approximately 20 amino acid side chains. These interactions are primarily non-polar, contributing to the high affinity of this compound for the channel.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized across multiple species using in vitro functional assays. The following tables summarize the key quantitative data.

Table 1: Potency of this compound against TRPA1 Across Species [1]

| Species | IC50 (nM) |

| Human | 1.7 |

| Cynomolgus Monkey | 3.6 |

| Mouse | 2.7 |

| Guinea Pig | 11.1 |

| Dog | 102 |

Table 2: Selectivity Profile of this compound [1]

| Channel | IC50 (µM) |

| Human TRPV1 | >10 |

| Human TRPM8 | >10 |

| Human TRPC6 | >10 |

Experimental Protocols

The following sections detail the methodologies used in the key experiments that defined the binding site and pharmacological profile of this compound.

Cryo-Electron Microscopy of this compound-TRPA1 Complex

The determination of the this compound binding site was achieved through single-particle cryo-electron microscopy. The general workflow for such a study is outlined below. A detailed, step-by-step protocol can be found in the supplementary materials of the primary publication by Balestrini et al., J Exp Med, 2021.

Experimental Workflow for Cryo-EM Structure Determination

In Vitro Functional Assay: Calcium Influx Measurement

The potency and selectivity of this compound were determined using a cell-based calcium influx assay. This method measures the ability of the compound to inhibit the influx of calcium into cells expressing the TRPA1 channel upon stimulation with an agonist, such as allyl isothiocyanate (AITC).

Protocol for a Representative Calcium Influx Assay:

-

Cell Culture: HEK293 cells stably expressing the human TRPA1 channel are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time at 37°C.

-

Compound Incubation: Cells are washed and then incubated with varying concentrations of this compound or a vehicle control for a defined period.

-

Agonist Stimulation and Signal Detection: A TRPA1 agonist (e.g., AITC) is added to the wells, and the resulting change in fluorescence, indicative of intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence signals are normalized, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

TRPA1 Signaling Pathway and Inhibition by this compound

TRPA1 is a non-selective cation channel primarily expressed on sensory neurons. Its activation by noxious stimuli leads to an influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the neuron and the propagation of a pain signal. In the context of neurogenic inflammation, this activation also triggers the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve endings. These neuropeptides then act on surrounding blood vessels and immune cells to produce vasodilation, plasma extravasation, and sensitization of the nerve endings, contributing to the inflammatory state.[2][3][4][5][6]

This compound, by binding to its allosteric site on the TRPA1 channel, prevents the initial channel opening in response to agonists. This blockade of cation influx effectively inhibits the downstream signaling cascade, preventing neuronal depolarization and the subsequent release of inflammatory neuropeptides.

TRPA1 Signaling Pathway in Neurogenic Inflammation

Conclusion

The characterization of the this compound binding site on the TRPA1 channel represents a significant advancement in the development of targeted therapies for pain and inflammatory diseases. The high-resolution structural data, coupled with robust pharmacological profiling, provides a clear roadmap for the rational design of next-generation TRPA1 antagonists with improved efficacy and safety profiles. This in-depth understanding of the molecular interactions between this compound and its target underscores the power of integrating structural biology and pharmacology in modern drug discovery.

References

- 1. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]

- 2. researchgate.net [researchgate.net]

- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRPA1 channels mediate acute neurogenic inflammation and pain produced by bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

GDC-0334 as a selective TRPA1 antagonist in pain research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in the transduction of noxious stimuli and the generation of pain. This technical guide provides a comprehensive overview of this compound for pain research, consolidating its pharmacological properties, mechanism of action, and relevant experimental protocols. The information is intended to equip researchers and drug development professionals with the necessary details to effectively utilize this compound as a tool to investigate the role of TRPA1 in various pain states and to guide the development of novel analgesic therapies.

Introduction to TRPA1 in Pain Signaling

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in a subset of nociceptive primary sensory neurons.[1] It functions as a crucial sensor for a wide array of exogenous and endogenous irritants, including environmental toxins, inflammatory mediators, and byproducts of oxidative stress.[2][3] Activation of TRPA1 leads to the influx of cations, predominantly Ca2+ and Na+, resulting in neuronal depolarization and the transmission of pain signals to the central nervous system.[4]

TRPA1 is implicated in a variety of pain conditions, including inflammatory pain, neuropathic pain, and visceral pain.[1][5][6] Its role as a downstream integrator of multiple pro-nociceptive pathways makes it an attractive therapeutic target for the development of broad-spectrum analgesics.[1] Pharmacological blockade or genetic deletion of TRPA1 has been shown to effectively attenuate pain hypersensitivity in numerous preclinical models.[1][6]

This compound: A Selective TRPA1 Antagonist

This compound is a highly potent, selective, and orally bioavailable small molecule antagonist of the TRPA1 channel.[7][8][9] It has been investigated for its potential therapeutic applications in conditions where TRPA1 is implicated, such as pain and respiratory diseases.[10][11][12]

Mechanism of Action

This compound acts as a direct antagonist of the TRPA1 ion channel, blocking its activation by various agonists.[10] By inhibiting the influx of cations through the channel, this compound prevents the depolarization of nociceptive neurons and the subsequent transmission of pain signals.

In Vitro Pharmacology

The potency and selectivity of this compound have been characterized in various in vitro assays.

Table 1: In Vitro Potency of this compound against TRPA1

| Species | IC50 (nM) |

| Human | 1.7 |

| Cynomolgus Monkey | 3.6 |

| Mouse | 2.7 |

| Guinea Pig | 11.1 |

| Dog | 102 |

Data sourced from ProbeChem Biochemicals.[4]

Table 2: Selectivity Profile of this compound

| TRP Channel | IC50 (µM) |

| Human TRPV1 | >10 |

| Human TRPM8 | >10 |

| Human TRPC6 | >10 |

Data sourced from ProbeChem Biochemicals.[4]

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties across several preclinical species, including good oral bioavailability.[2][13]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | Dose (mg/kg) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |

| Mouse | IV | 0.5 | 11.9 | 12.4 | - | - |

| PO | 1 | - | - | - | 45.0 | |

| Rat | IV | 1 | 9.79 | - | - | - |

| PO | 5 | - | - | - | 46.2 |

Data sourced from MedchemExpress.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in pain research.

In Vitro TRPA1 Antagonism: Calcium Flux Assay

This protocol describes the measurement of this compound's ability to inhibit TRPA1-mediated intracellular calcium influx in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human TRPA1 (hTRPA1)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black-wall, clear-bottom plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Assay buffer (e.g., HBSS)

-

TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

-

This compound

-

Fluorescence plate reader

Procedure:

-

Cell Plating: Seed hTRPA1-HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with a calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in assay buffer for 60 minutes at 37°C.[8]

-

Washing: Wash the cells three times with assay buffer to remove extracellular dye.[8]

-

Compound Incubation: Add varying concentrations of this compound or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a fluorescence plate reader.

-

Agonist Addition and Signal Reading: Add a specific concentration of the TRPA1 agonist AITC to all wells and immediately begin recording the fluorescence intensity at regular intervals for several minutes.

-

Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. Normalize the data to the vehicle control and plot the concentration-response curve for this compound to determine its IC50 value.

In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia

This protocol details the induction of inflammatory pain using CFA and the assessment of this compound's analgesic effects.

Animals:

-

Male Sprague Dawley rats or C57BL/6 mice.

Materials:

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for this compound

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

-

Apparatus for assessing thermal hyperalgesia (e.g., Hargreaves apparatus)

Procedure:

-

Baseline Measurements: Acclimatize the animals to the testing environment and equipment. Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.

-

CFA Injection: Induce inflammation by injecting a specific volume of CFA (e.g., 100 µL for rats) into the plantar surface of one hind paw.[14]

-

Post-CFA Measurements: At a predetermined time after CFA injection (e.g., 24 hours), re-measure mechanical and thermal sensitivities to confirm the development of hyperalgesia in the ipsilateral paw.

-

Drug Administration: Administer this compound or vehicle orally or via another appropriate route at desired doses.

-

Post-Treatment Measurements: Assess mechanical and thermal sensitivities at various time points after drug administration to evaluate the analgesic effect of this compound.

-

Data Analysis: Compare the withdrawal thresholds/latencies between the this compound-treated and vehicle-treated groups. Analyze the data using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).

In Vivo Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This protocol outlines the SNL model of neuropathic pain and the evaluation of this compound's efficacy. The use of TRPA1 antagonists has been shown to attenuate hypersensitivity in this model.[6][15]

Animals:

-

Male Sprague Dawley rats or C57BL/6 mice.

Materials:

-

Surgical instruments

-

Suture material

-

This compound

-

Vehicle for this compound

-

Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)

Procedure:

-

Baseline Measurements: Acclimatize the animals and measure baseline mechanical withdrawal thresholds.

-

Surgical Procedure: Anesthetize the animal. Expose the L5 and L6 spinal nerves and tightly ligate them.

-

Post-Surgical Recovery and Assessment: Allow the animals to recover from surgery. Monitor for the development of mechanical allodynia in the ipsilateral paw, which typically develops within a few days and stabilizes over a couple of weeks.

-

Drug Administration: Once stable allodynia is established, administer this compound or vehicle.

-

Post-Treatment Measurements: Assess mechanical withdrawal thresholds at various time points after drug administration.

-

Data Analysis: Compare the withdrawal thresholds between the this compound-treated and vehicle-treated groups using appropriate statistical analysis.

Visualizations

TRPA1 Signaling Pathway in Pain

Caption: TRPA1 signaling cascade in nociceptors.

Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical and clinical evaluation of this compound.

Logical Relationship of this compound Development

Caption: Logical progression of this compound's development.

Clinical Development and Future Directions

This compound advanced to Phase I clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers (NCT03381144).[2][11] In this study, this compound demonstrated target engagement by reducing TRPA1 agonist-induced dermal blood flow, pain, and itch.[9][16] However, the development of this compound was discontinued due to toxicity observed in preclinical species.[11]

Despite the discontinuation of this compound's development, the compound remains a valuable research tool for elucidating the role of TRPA1 in pain and other diseases. The data generated from studies with this compound have provided crucial insights into the therapeutic potential of TRPA1 antagonism. Future research may focus on developing new TRPA1 antagonists with improved safety profiles, building upon the knowledge gained from the development of this compound and other first-generation inhibitors. The continued exploration of TRPA1 as a therapeutic target holds promise for the discovery of novel and effective treatments for a wide range of pain conditions.

References

- 1. Transient Receptor Potential channels (TRP) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. criver.com [criver.com]

- 4. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antinociceptive activity of transient receptor potential channel TRPV1, TRPA1, and TRPM8 antagonists in neurogenic and neuropathic pain models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Advances in TRP channel drug discovery: from target validation to clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. mdpi.com [mdpi.com]

- 16. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Role of TRPA1 in Asthma Using GDC-0334: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, bronchoconstriction, and mucus hypersecretion. The Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel expressed on sensory neurons and various non-neuronal cells in the airways, has emerged as a key player in the pathophysiology of asthma. Activation of TRPA1 by endogenous and exogenous inflammatory stimuli contributes to neurogenic inflammation, a process implicated in the exacerbation of asthmatic symptoms. This technical guide provides an in-depth overview of the role of TRPA1 in asthma and details the investigation of GDC-0334, a potent and selective TRPA1 antagonist, as a potential therapeutic agent. This document includes a summary of key preclinical data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

The Role of TRPA1 in Asthma Pathophysiology

TRPA1 is a member of the transient receptor potential (TRP) family of ion channels and functions as a sensor for a wide array of noxious stimuli, including environmental irritants, pollutants, and endogenous inflammatory mediators.[1][2] In the context of asthma, TRPA1 is expressed on sensory C-fibers that innervate the airways, as well as on non-neuronal cells such as airway smooth muscle cells and epithelial cells.[3]

Activation of neuronal TRPA1 by asthma triggers, such as allergens and oxidative stress, leads to the release of neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP).[4][5] These neuropeptides mediate neurogenic inflammation, characterized by vasodilation, plasma extravasation, and the recruitment of inflammatory cells, thereby contributing to airway inflammation and hyperresponsiveness.[2][6]

TRPA1 Signaling Pathway in Asthma

The activation of TRPA1 channels on sensory nerve endings initiates a signaling cascade that drives the key features of an asthmatic response. The influx of cations, primarily Ca2+, upon TRPA1 activation leads to the release of neuropeptides, which in turn act on various cells in the airways to promote inflammation and bronchoconstriction.

This compound: A Potent and Selective TRPA1 Antagonist

This compound is a novel, orally bioavailable small molecule inhibitor of TRPA1.[3][7] Preclinical studies have demonstrated its high potency and selectivity for the TRPA1 channel, making it a valuable tool for investigating the role of TRPA1 in asthma and a promising candidate for therapeutic development.[7]

Preclinical Development Workflow of this compound

The preclinical evaluation of this compound followed a systematic workflow to establish its efficacy and mechanism of action in asthma models. This involved a series of in vitro and in vivo experiments to assess its potency, selectivity, and effects on key asthma-related pathologies.

References

- 1. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]

- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. TRPA1: A Gatekeeper for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

GDC-0334: A Technical Overview of its Inhibitory Effects on Neurogenic Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Cation Channel Member A1 (TRPA1). The document outlines the mechanism of action of this compound in the context of neurogenic inflammation, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Introduction to Neurogenic Inflammation and the Role of TRPA1

Neurogenic inflammation is a neurally elicited inflammatory response characterized by the release of pro-inflammatory mediators from activated sensory nerve endings.[1][2] This process is initiated by various stimuli, including irritants and endogenous inflammatory mediators, which activate ion channels on nociceptive sensory neurons.[3][4] A key player in this pathway is the TRPA1 ion channel, a non-selective cation channel expressed on sensory neurons and other cell types.[5][6]

Activation of TRPA1 leads to an influx of calcium (Ca²⁺), triggering the release of neuropeptides such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP) from the nerve terminals.[6][7][8] These neuropeptides act on surrounding blood vessels and immune cells, causing vasodilation, increased vascular permeability (plasma extravasation), and edema, which are the cardinal signs of inflammation.[2][9] This pathway is implicated in the pathophysiology of various conditions, including asthma, pain, and cough.[4][6][10]

This compound: Mechanism of Action

This compound is a highly potent, selective, and orally bioavailable small molecule inhibitor of the TRPA1 ion channel.[3] Its primary mechanism of action involves directly binding to the TRPA1 channel and preventing its activation by agonists.[5] By blocking the channel, this compound inhibits the influx of calcium into sensory neurons. This, in turn, prevents the release of neuropeptides like CGRP and SP, thereby suppressing the downstream events of neurogenic inflammation.[6] Preclinical and early clinical studies have demonstrated that this inhibition leads to a reduction in edema, dermal blood flow, cough, and allergic airway inflammation.[3][4][5]

References

- 1. Stress and the inflammatory response: a review of neurogenic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roles of Inflammation, Neurogenic inflammation, and Neuroinflammation in Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inflammation—the role of TRPA1 channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pain persists in mice lacking both Substance P and CGRPα signaling | eLife [elifesciences.org]

- 9. Interaction of calcitonin gene related peptide (CGRP) and substance P (SP) in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

GDC-0334: A Cross-Species Potency Analysis on Human and Rodent TRPA1

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the cross-species potency and mechanism of action of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting TRPA1 for conditions such as asthma, pain, and neurogenic inflammation.

Quantitative Potency of this compound across Species

This compound demonstrates high potency against human and various rodent TRPA1 orthologs. The inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), has been determined using cell-based calcium flux assays. A summary of these findings is presented below.

| Species | TRPA1 Ortholog | IC50 (nM) |

| Human | hTRPA1 | 1.7[1] |

| Mouse | mTRPA1 | 2.7[1] |

| Guinea Pig | gpTRPA1 | 11.1[1] |

This compound also shows high selectivity for TRPA1 over other related TRP channels, with IC50 values greater than 10 µM for human TRPV1, TRPM8, and TRPC6.[1]

Mechanism of Action: Allosteric Inhibition of TRPA1

This compound acts as a non-covalent, allosteric inhibitor of the TRPA1 channel. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a pocket within the transmembrane domain of human TRPA1.[2] This binding site is distinct from the agonist-binding sites and induces a conformational change in the channel, preventing its opening and subsequent calcium influx.

The following diagram illustrates the proposed signaling pathway of TRPA1 activation by an agonist like allyl isothiocyanate (AITC) and its inhibition by this compound.

Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments used to characterize the cross-species potency of this compound.

In Vitro: Cell-Based Calcium Imaging Assay

This protocol describes the determination of this compound potency using a fluorometric imaging plate reader (FLIPR) to measure changes in intracellular calcium in cells expressing TRPA1.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human, mouse, or guinea pig TRPA1

-

Human primary cells (e.g., Human Airway Smooth Muscle Cells - HASMCs, Human Lung Fibroblasts - HLFs)

-

Cell culture medium (e.g., DMEM/F12)

-

Fetal Bovine Serum (FBS)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Probenecid

-

TRPA1 agonist (e.g., Allyl isothiocyanate - AITC)

-

This compound

-

Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS with 20 mM HEPES)

-

384-well black-walled, clear-bottom assay plates

Procedure:

-

Cell Culture: Culture TRPA1-expressing CHO cells or primary human cells in appropriate medium supplemented with FBS.

-

Cell Plating: Seed cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.

-

Remove the culture medium from the cell plates and add the loading buffer.

-

Incubate the plates for 1 hour at 37°C and 5% CO2.

-

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the TRPA1 agonist (AITC).

-

FLIPR Assay:

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

Establish a baseline fluorescence reading.

-

Add the this compound dilutions to the cell plate and incubate for a predetermined time (e.g., 15 minutes).

-

Add the TRPA1 agonist (AITC) to the cell plate to stimulate the channel.

-

Record the fluorescence signal over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity upon agonist addition.

-

Plot the agonist response against the concentration of this compound.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

The following diagram outlines the workflow for the in vitro calcium imaging assay.

In Vivo: Ovalbumin-Induced Asthma Model in Rodents

This protocol describes a common model to evaluate the efficacy of this compound in a rodent model of allergic airway inflammation.

Animals:

-

Brown Norway rats or BALB/c mice.

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum)

-

This compound

-

Vehicle for this compound

-

Phosphate-buffered saline (PBS)

-

Nebulizer

Procedure:

-

Sensitization:

-

On days 0 and 7, sensitize the animals by intraperitoneal (i.p.) injection of OVA emulsified in alum.

-

-

Drug Administration:

-

Starting from day 14, administer this compound or vehicle orally (p.o.) or via the desired route daily.

-

-

Challenge:

-

On days 21, 22, and 23, challenge the animals with an aerosolized solution of OVA in PBS using a nebulizer for a specified duration (e.g., 30 minutes).

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell influx (e.g., eosinophils, neutrophils) by cell counting and differential analysis.

-

Lung Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).

-

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BAL fluid or lung homogenates by ELISA.

-

Airway Hyperresponsiveness (AHR): Measure changes in lung function in response to a bronchoconstrictor (e.g., methacholine) using a whole-body plethysmograph.

-

The following diagram illustrates the experimental workflow for the ovalbumin-induced asthma model.

Conclusion

This compound is a highly potent and selective TRPA1 antagonist with demonstrated activity across human and rodent species. Its efficacy in preclinical models of asthma and neurogenic inflammation, coupled with a well-defined mechanism of action, supports its development as a potential therapeutic agent for TRPA1-mediated diseases. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field.

References

GDC-0334: A Novel TRPA1 Antagonist for Respiratory Disease Intervention

A Technical Guide on the Discovery, Preclinical, and Early Clinical Development

This technical whitepaper provides an in-depth overview of the discovery and development of GDC-0334, a potent and selective antagonist of the Transient Receptor Potential Cation Channel Member A1 (TRPA1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the mechanism of action, preclinical efficacy, and early clinical evaluation of this compound for the treatment of respiratory diseases such as asthma.

Introduction: Targeting TRPA1 in Respiratory Diseases

Asthma is a chronic respiratory condition characterized by airway inflammation, hyperresponsiveness, and airflow obstruction, affecting a significant portion of the global population.[1] Despite available therapies, many patients continue to experience uncontrolled symptoms.[1][2] The TRPA1 ion channel has emerged as a promising therapeutic target, as its agonists are found in elevated levels in the airways of asthmatics, and it plays a role in inducing airway inflammation and hyperreactivity.[1][2][3][4] this compound was developed as a highly potent, selective, and orally bioavailable small molecule inhibitor of TRPA1 to address this unmet medical need.[1][2][3]

Mechanism of Action of this compound

This compound functions as a selective antagonist of the TRPA1 ion channel.[5][6] By inhibiting TRPA1, this compound effectively blocks the downstream signaling pathways initiated by TRPA1 activation. This action on airway smooth muscle and sensory neurons leads to a reduction in neurogenic inflammation, airway contraction, edema, and cough.[1][2][3][5][6][7][8]

Preclinical Development and Efficacy

The preclinical evaluation of this compound demonstrated its potential as a therapeutic agent for respiratory diseases across multiple species.

In Vitro Potency and Properties

This compound exhibited potent and selective inhibition of the TRPA1 channel in various in vitro assays.

| Parameter | Species/Cell Line | Value |

| TRPA1 Potency (IC50) | CHO Cell Line | Cross-species potency demonstrated[3] |

| HASMC Contraction (IC50) | Human Airway Smooth Muscle Cells | 1.8 nM[1] |

| Passive Permeability (Papp A-to-B) | Madin Darby Canine Kidney (MDCK) Cells | 18.9 x 10-6 cm/s[1] |

| Aqueous Solubility | - | 7 µM[1] |

| Table 1: In Vitro Properties of this compound. |

In Vivo Pharmacokinetics

Pharmacokinetic studies in preclinical species revealed that this compound possesses favorable properties for an orally administered drug, including long half-lives and acceptable oral bioavailability.[1]

| Parameter | Mouse | Rat |

| Half-life (T1/2) (IV) | 11.9 h[5] | 9.79 h[5] |

| Oral Bioavailability (F%) | 45.0%[5] | 46.2%[5] |

| Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species. |

In Vivo Efficacy Models

This compound demonstrated significant efficacy in animal models of airway inflammation and cough.

In rat and guinea pig models, this compound effectively reduced allergic airway inflammation.[3][5] Furthermore, it demonstrated a dose-dependent reduction in dermal blood flow in guinea pigs and suppressed edema in rats.[5] The compound also showed efficacy in reducing cough in guinea pigs.[5]

Early Clinical Development

The promising preclinical data supported the advancement of this compound into clinical trials. A Phase 1, first-in-human study was conducted in healthy volunteers to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2][9]

The study design involved single and multiple oral dosing regimens.[9] A key component of the trial was the use of a target-engagement biomarker, the dermal blood flow (DBF) induced by the topical application of the TRPA1 agonist allyl isothiocyanate (AITC).[9]

The results of the Phase 1 study demonstrated that this compound was able to reduce AITC-induced dermal blood flow, pain, and itch, confirming target engagement in humans.[1][2][3] The pharmacokinetic profile in humans was found to be linear, with bioavailability increasing when administered with food.[9] A clear relationship between this compound plasma concentrations and the inhibitory effect on the AITC-induced DBF biomarker was established.[9]

Experimental Protocols

In Vitro Calcium Influx Assay

-

Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing TRPA1.[3]

-

Method: A fluorometric imaging plate reader (FLIPR) was used to measure intracellular calcium levels.

-

Procedure: Cells were loaded with a calcium-sensitive dye. This compound was pre-incubated with the cells before the addition of a TRPA1 agonist (e.g., AITC). The change in fluorescence, indicative of calcium influx, was measured. The IC50 was calculated from the concentration-response curve.

Human Airway Smooth Muscle Cell (HASMC) Contraction Assay

-

Method: An impedance-based cell assay was utilized to quantify cellular contraction.[1]

-

Procedure: HASMCs were cultured on electrodes. The addition of a TRPA1 agonist induces cell contraction, which alters the impedance measured by the system. This compound was added prior to the agonist to determine its inhibitory effect on contraction. The IC50 was determined from the dose-response curve.[1]

In Vivo Models of Allergic Airway Inflammation

-

Species: Rats and guinea pigs.[3]

-

Sensitization: Animals were sensitized with ovalbumin (OVA).[3]

-

Challenge: Sensitized animals were challenged with OVA to induce an allergic airway response.[3]

-

Treatment: this compound was administered orally prior to the OVA challenge.

-

Endpoints: Bronchoalveolar lavage fluid (BALF) was collected to measure total and differential inflammatory cell counts (e.g., eosinophils and neutrophils).[3]

Dermal Blood Flow (DBF) Assay

-

Method: Laser Doppler imaging was used to measure blood flow in the skin.

-

Procedure: A TRPA1 agonist (AITC) was applied topically to the skin to induce an increase in dermal blood flow. This compound was administered orally prior to AITC application. The change in DBF was quantified to assess the inhibitory effect of this compound.[9]

Conclusion

The discovery and development of this compound represent a significant advancement in the pursuit of novel therapies for respiratory diseases. As a potent, selective, and orally bioavailable TRPA1 antagonist, this compound has demonstrated a clear mechanism of action and promising efficacy in preclinical models of airway inflammation and cough. The successful demonstration of target engagement in a Phase 1 clinical trial provides a strong rationale for its continued evaluation as a potential treatment for asthma and other TRPA1-mediated respiratory conditions.

References

- 1. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rupress.org [rupress.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment [ouci.dntb.gov.ua]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

GDC-0334: A Technical Guide to its Impact on Calcium Influx in Primary Sensory Neurons

For Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature.[3] Activation of TRPA1 leads to an influx of cations, primarily Ca2+ and Na+, resulting in neuronal depolarization, action potential firing, and the sensation of pain, itch, and neurogenic inflammation.[3] This technical guide provides an in-depth overview of the impact of this compound on calcium influx in primary sensory neurons, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the TRPA1 channel and preventing its activation by agonists. This antagonism blocks the influx of calcium into primary sensory neurons, thereby mitigating the downstream signaling cascades that lead to nociception and neurogenic inflammation.

Quantitative Data

| Species | Cell Line | Agonist | IC50 (nM) | Reference |

| Human | CHO | AITC | 1.7 | [4] |

| Cynomolgus | CHO | AITC | 3.6 | [4] |

| Mouse | CHO | AITC | 2.7 | [4] |

| Guinea Pig | CHO | AITC | 11.1 | [4] |

| Dog | CHO | AITC | 102 | [4] |

AITC: Allyl isothiocyanate, a potent TRPA1 agonist.

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to assess the impact of this compound on calcium influx in primary sensory neurons. These protocols are based on established techniques in the field.

Calcium Imaging in Primary Sensory Neurons

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured primary sensory neurons, such as those from dorsal root ganglia (DRG), in response to TRPA1 activation and its inhibition by this compound.

Materials:

-

Primary sensory neurons (e.g., dissociated DRG neurons)

-

Cell culture reagents (e.g., Neurobasal medium, B27 supplement, nerve growth factor)

-

Poly-D-lysine and laminin-coated coverslips or plates

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

TRPA1 agonist (e.g., AITC)

-

This compound

-

Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

-

Cell Culture:

-

Isolate primary sensory neurons (e.g., DRGs) from the desired species following established protocols.

-

Dissociate the ganglia into single cells using enzymatic and mechanical methods.

-

Plate the neurons on poly-D-lysine and laminin-coated coverslips or multi-well plates.

-

Culture the neurons in appropriate media containing neurotrophic factors for 24-48 hours to allow for recovery and neurite outgrowth.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in physiological buffer (e.g., HBSS) at a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.

-

Remove the culture medium from the neurons and wash gently with pre-warmed physiological buffer.

-

Incubate the neurons with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

Wash the neurons 2-3 times with physiological buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for at least 30 minutes.

-

-

Calcium Imaging:

-

Mount the coverslip with the loaded neurons onto the stage of the fluorescence microscope.

-

Continuously perfuse the cells with physiological buffer.

-

Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and capturing the emission at ~510 nm.

-

To assess the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 5-15 minutes).

-

While continuously recording, apply the TRPA1 agonist (e.g., AITC) in the presence of this compound.

-

As a positive control, apply the TRPA1 agonist alone to a separate set of cells.

-

At the end of the experiment, apply a high concentration of a depolarizing agent (e.g., KCl) to confirm cell viability.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for individual neurons over time.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Quantify the peak response to the agonist in the presence and absence of this compound.

-

Generate dose-response curves by testing a range of this compound concentrations to determine the IC50.

-

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol allows for the direct measurement of TRPA1-mediated ion currents in primary sensory neurons and the effect of this compound on these currents.

Materials:

-

Cultured primary sensory neurons

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular and intracellular recording solutions

-

TRPA1 agonist (e.g., AITC)

-

This compound

Procedure:

-

Preparation:

-

Prepare extracellular and intracellular solutions with appropriate ionic compositions.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Transfer a coverslip with cultured sensory neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.

-

-

Recording:

-

Using the micromanipulator, approach a neuron with the patch pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the neuron at a holding potential of -60 mV.

-

Obtain a stable baseline current recording.

-

-

Drug Application:

-

Apply the TRPA1 agonist (e.g., AITC) to the perfusion system to evoke an inward current.

-

To test the effect of this compound, pre-apply the compound to the perfusion bath before and during the application of the agonist.

-

Record the changes in the whole-cell current in response to agonist application in the presence and absence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked inward current.

-

Compare the current amplitude in the presence and absence of this compound to determine the percentage of inhibition.

-

Generate dose-response curves to calculate the IC50 of this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: TRPA1 signaling pathway in a primary sensory neuron and the inhibitory action of this compound.

Caption: Experimental workflow for calcium imaging in primary sensory neurons to assess this compound efficacy.

Caption: Experimental workflow for whole-cell patch-clamp recording to measure the effect of this compound.

Conclusion

This compound is a highly effective antagonist of the TRPA1 ion channel, demonstrating potent inhibition of agonist-induced calcium influx. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other TRPA1 antagonists in the context of pain, inflammation, and other sensory neuron-mediated pathologies. Further studies are warranted to determine the precise potency of this compound on calcium influx in primary sensory neurons to fully elucidate its therapeutic window and clinical potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuronal and non-neuronal TRPA1 as therapeutic targets for pain and headache relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]

GDC-0334: A Technical Guide to its Pharmacology as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pharmacology of GDC-0334, a highly potent and selective antagonist of the Transient Receptor Potential Cation Channel Member A1 (TRPA1). This compound serves as a critical research tool for investigating TRPA1-mediated signaling pathways in various physiological and pathological processes, including pain, inflammation, and respiratory diseases. This document provides a comprehensive overview of its mechanism of action, pharmacological data, and detailed experimental methodologies to facilitate its effective use in a research setting.

Core Pharmacology and Mechanism of Action

This compound is a novel, orally bioavailable small molecule inhibitor of TRPA1.[1] TRPA1 is a non-selective cation channel that functions as a sensor for a wide array of exogenous irritants and endogenous inflammatory mediators.[2] Its activation on sensory neurons and other cell types leads to the influx of calcium, triggering downstream signaling cascades that result in neurogenic inflammation, pain, and airway contraction.[2][3]

This compound exerts its pharmacological effect by directly binding to the TRPA1 channel and preventing its activation.[3] Cryo-electron microscopy studies have revealed that this compound binds to the transmembrane domain of human TRPA1.[3] This antagonistic action effectively blocks the initiation of the signaling cascade, making this compound a powerful tool for dissecting the role of TRPA1 in various biological systems.

Signaling Pathway of TRPA1 Activation and this compound Inhibition

Caption: TRPA1 signaling and this compound inhibition pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and pharmacokinetic properties across different species.

Table 1: In Vitro Potency of this compound Against TRPA1

| Species | IC50 (nM) |

| Human | 1.7[4] |

| Cynomolgus Monkey | 3.6[4] |

| Mouse | 2.7[4] |

| Guinea Pig | 11.1[4] |

| Dog | 102[4] |

IC50 values were determined in cell-based assays.

Table 2: Selectivity of this compound

| Target | IC50 (µM) |

| Human TRPV1 | >10[4] |

| Human TRPM8 | >10[4] |

| Human TRPC6 | >10[4] |

Table 3: In Vitro ADME and Physicochemical Properties of this compound

| Property | Value |

| Passive Permeability (MDCK cells, Papp A-to-B) | 18.9 x 10⁻⁶ cm/s[2] |

| Kinetic Solubility (aqueous buffer) | 7 µM[2] |

Table 4: Cross-Species Pharmacokinetic Parameters of this compound

| Species | Route | T½ (h) | Oral Bioavailability (F%) |

| Mouse | IV | 11.9[5] | 45.0[5] |

| Rat | IV | 9.79[5] | 46.2[5] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature for characterizing the pharmacology of this compound.

In Vitro TRPA1 Inhibition Assay (Calcium Flux)

This protocol describes a common method to determine the inhibitory potency of this compound on TRPA1 channels using a cell-based calcium flux assay.

Caption: Workflow for in vitro calcium flux assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the target TRPA1 channel (human, mouse, etc.) are cultured in appropriate media and seeded into 96- or 384-well plates.[3]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's instructions. This allows for the detection of changes in intracellular calcium levels.

-

Compound Incubation: Cells are pre-incubated with a range of concentrations of this compound or vehicle control for a specified period.

-

Agonist Stimulation: A known TRPA1 agonist, such as allyl isothiocyanate (AITC), is added to the wells to activate the TRPA1 channels.

-

Signal Detection: The fluorescence intensity is measured over time using a fluorometric imaging plate reader. An increase in fluorescence indicates an influx of calcium.

-

Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced calcium response. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Human Airway Smooth Muscle Cell (HASMC) Contraction Assay

This assay assesses the functional effect of this compound on TRPA1-mediated contraction of primary human airway smooth muscle cells.

Methodology:

-

Cell Culture: Primary human airway smooth muscle cells (HASMCs) are cultured to confluence.[2]

-

Impedance Measurement: The assay is performed using an impedance-based cell analysis system. Changes in cellular impedance correlate with cell contraction and relaxation.

-

Compound Treatment: HASMCs are exposed to a TRPA1 agonist to induce contraction, which is measured as a change in impedance.[2]

-

Inhibition Assessment: To determine the inhibitory effect of this compound, cells are pre-treated with the compound before the addition of the agonist. The reduction in the contraction response is quantified. This compound has been shown to block HASMC contraction with an IC50 of 1.8 nM.[2]

In Vivo Models of TRPA1-Mediated Effects

This compound has been evaluated in various preclinical in vivo models to assess its efficacy in blocking TRPA1-mediated responses.

This model is used to evaluate target engagement and the anti-inflammatory effects of this compound in vivo.

Caption: Workflow for in vivo dermal blood flow and edema models.

Methodology:

-

Animal Dosing: this compound is administered to rodents (e.g., rats, guinea pigs) at various doses via intravenous (i.v.) or oral (p.o.) routes.[5]

-

AITC Challenge: After a specified pre-treatment period, a solution of AITC is topically applied to a specific skin area (e.g., the ear or hind paw).[3]

-

Measurement of Dermal Blood Flow: Changes in dermal blood flow are monitored using techniques like laser Doppler imaging.

-

Measurement of Edema: Edema formation is quantified by measuring the increase in paw volume or by assessing vascular permeability through the extravasation of Evans blue dye.[3]

-

Efficacy Assessment: The efficacy of this compound is determined by its ability to dose-dependently reduce AITC-induced increases in dermal blood flow and edema.

These models are used to investigate the therapeutic potential of this compound in respiratory conditions.

Methodology:

-

Induction of Airway Inflammation: Allergic airway inflammation is induced in rodents (e.g., rats, guinea pigs) through sensitization and challenge with an allergen, such as ovalbumin (OVA).[3]

-

Compound Administration: this compound is administered to the animals prior to or during the allergen challenge.

-

Assessment of Inflammation: Airway inflammation is assessed by quantifying inflammatory cells (e.g., eosinophils, neutrophils) in bronchoalveolar lavage fluid (BALF).[3]

-

Cough Model: In a separate model, cough is induced in guinea pigs by exposure to a tussive agent like citric acid.[3]

-

Efficacy in Cough Reduction: The number of coughs is counted, and the ability of this compound to reduce the cough response is evaluated.

Human Studies and Translational Applications

This compound has been advanced to Phase 1 clinical trials in healthy volunteers.[1][6] In these studies, this compound was shown to reduce TRPA1 agonist-induced dermal blood flow, pain, and itch, demonstrating successful target engagement in humans.[3][6] These findings provide a strong rationale for the further clinical evaluation of TRPA1 inhibition as a therapeutic strategy for conditions like asthma.[3][7] The pharmacokinetic and pharmacodynamic profiles of this compound in humans have been characterized, with models developed to describe the dose-concentration-effect relationships.[1]

Conclusion

This compound is a well-characterized, potent, and selective TRPA1 antagonist that serves as an invaluable tool for preclinical research. Its favorable pharmacological and pharmacokinetic properties have enabled the elucidation of the role of TRPA1 in various disease models and have supported its translation into clinical development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations of TRPA1 biology and its therapeutic potential.

References

- 1. Translational and pharmacokinetic-pharmacodynamic application for the clinical development of this compound, a novel TRPA1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | TRPA1 antagonist | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A TRPA1 inhibitor suppresses neurogenic inflammation and airway contraction for asthma treatment [ouci.dntb.gov.ua]

GDC-0334: A Technical Guide to its Potential Applications in Chronic Cough Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic cough, a persistent cough lasting eight weeks or longer, represents a significant unmet medical need, impacting the quality of life for millions worldwide.[1] Current therapeutic options are limited, highlighting the urgency for novel, targeted treatments. One promising avenue of investigation is the antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of irritants and inflammatory signals in the airways. This technical guide provides an in-depth overview of GDC-0334, a potent and selective TRPA1 antagonist, and explores its potential applications in the study and treatment of chronic cough. This compound has been investigated in preclinical models and early clinical development, demonstrating target engagement and potential therapeutic rationale.[2][3]

Core Mechanism of Action: TRPA1 Antagonism

This compound is a small molecule inhibitor that functions as a selective antagonist of the TRPA1 ion channel.[4] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons, including vagal afferents that innervate the airways.[5] These neurons act as sentinels, detecting a wide array of exogenous irritants (e.g., smoke, pollutants) and endogenous inflammatory mediators that can trigger the cough reflex.[1][5]

Activation of the TRPA1 channel leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the sensory neuron. This depolarization generates an action potential that travels along the vagus nerve to the brainstem, ultimately initiating the motor sequence of a cough.[3] By blocking the TRPA1 channel, this compound is designed to prevent this initial step in the cough reflex, thereby reducing cough frequency and severity.[4]

Signaling Pathway of TRPA1-Mediated Cough Reflex

Caption: TRPA1 activation by irritants and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and early clinical studies.

Table 1: In Vitro Potency of this compound

| Species | IC50 (nM) | Assay Type |

| Human | 1.7 | Cell-based Ca²⁺ flux assay |

| Cynomolgus Monkey | 3.6 | Cell-based Ca²⁺ flux assay |

| Mouse | 2.7 | Cell-based Ca²⁺ flux assay |

| Guinea Pig | 11.1 | Cell-based Ca²⁺ flux assay |

| Dog | 102 | Cell-based Ca²⁺ flux assay |

Data sourced from Probechem Biochemicals.[6]

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Administration | T½ (h) | Oral Bioavailability (F%) |

| Mouse | IV / PO | 11.9 | 45.0% |

| Rat | IV / PO | 9.79 | 46.2% |

Data sourced from MedchemExpress.com.[4]

Table 3: Preclinical Efficacy of this compound

| Model | Species | Effect |

| Allyl isothiocyanate (AITC)-induced edema | Rat | Dose-dependent suppression of edema. |

| AITC-induced dermal blood flow | Guinea Pig | Dose-dependent reduction in dermal blood flow. |

| Ovalbumin-induced airway inflammation | Rat, Guinea Pig | Reduction in allergic airway inflammation. |

| Citric acid-evoked cough | Guinea Pig | Reduction in cough frequency. |

Data sourced from multiple studies.[2][4]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard method for evaluating the antitussive potential of novel compounds.

-

Animals: Male Dunkin-Hartley guinea pigs are typically used.[7]

-

Acclimation: Animals are acclimated to the testing environment, often a whole-body plethysmography chamber, to minimize stress-induced artifacts.[8][9]

-

Compound Administration: this compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a defined time before the cough challenge.

-

Cough Induction: Guinea pigs are exposed to an aerosolized solution of citric acid (typically 0.2 M to 0.4 M) for a set duration (e.g., 3-5 minutes).[8][9][10]

-

Cough Detection and Quantification: Coughs are detected and counted during and immediately following the citric acid challenge. This can be done by trained observers, analysis of characteristic pressure changes within the plethysmograph, or audio recording analysis.[9][11]

-

Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle-treated group, and the percentage inhibition is calculated. Dose-response curves can be generated to determine the potency of the compound.

AITC-Induced Dermal Blood Flow in Humans

This assay serves as a translational biomarker to demonstrate target engagement of TRPA1 in a clinical setting.

-

Subjects: Healthy volunteers meeting specific inclusion/exclusion criteria are enrolled.[3]

-

Compound Administration: Subjects receive a single oral dose of this compound or placebo.

-

AITC Challenge: A small, defined volume (e.g., 25 µL) of AITC solution (e.g., 10% or 15% in mineral oil) is applied topically to a designated area on the forearm.[3]

-

Measurement of Dermal Blood Flow (DBF): Changes in DBF at the site of AITC application are measured non-invasively using laser speckle contrast imaging (LSCI).[2][3] Measurements are taken at baseline and at multiple time points after AITC application.

-

Pain and Itch Assessment: Subjects are asked to rate the intensity of pain and itch at the application site using a numerical rating scale.

-

Data Analysis: The change in DBF (often calculated as the area under the curve) and the pain/itch scores are compared between the this compound and placebo groups to assess the degree of TRPA1 inhibition. A clear sigmoid-Emax relationship between this compound plasma concentrations and the inhibitory effect on AITC-induced DBF has been demonstrated.[2]

Visualizations

Preclinical Antitussive Screening Workflow

Caption: A typical preclinical screening workflow for a novel antitussive agent.

Future Directions and Considerations

The preclinical data for this compound demonstrate its potential as a TRPA1-targeted therapy for cough. The successful demonstration of target engagement in a Phase 1 study in healthy volunteers, where it reduced TRPA1 agonist-induced dermal blood flow, pain, and itch, further supports this potential.[2][3]

It is important to note that the development of TRPA1 antagonists for chronic cough is an evolving field. Genentech has since advanced a subsequent compound, GDC-6599, into Phase II clinical trials specifically for respiratory indications, including chronic cough. This progression suggests that while this compound provided crucial proof-of-concept, further optimization may have been required to create a clinical candidate for this specific indication.

For researchers, this compound remains a valuable tool for investigating the role of TRPA1 in cough pathophysiology. The data and protocols outlined in this guide can inform the design of future studies aimed at elucidating the mechanisms of chronic cough and evaluating novel therapeutic agents. The established link between TRPA1 activation and cough, combined with the demonstrated in vivo activity of this compound, provides a strong foundation for its continued use in a research context.

References

- 1. Inhibition of TRPA1 channel activity in sensory neurons by the glial cell line-derived neurotrophic factor family member, artemin | springermedizin.de [springermedizin.de]

- 2. researchgate.net [researchgate.net]

- 3. ISRCTN [isrctn.com]

- 4. Intracellular alkalization causes pain sensation through activation of TRPA1 in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Sensitization of TRPA1 by PAR2 contributes to the sensation of inflammatory pain [jci.org]

- 6. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Development of AITC-induced dermal blood flow as a translational in vivo biomarker of TRPA1 activity in human and rodent skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TRPA1 Agonists Evoke Coughing in Guinea Pig and Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Calcium Imaging Assay Using GDC-0334

Introduction

GDC-0334 is a potent and selective antagonist of the Transient Receptor Potential Cation Channel, Subfamily A, Member 1 (TRPA1).[1][2] TRPA1 is a non-selective cation channel that plays a crucial role in the sensation of pain, itch, and neurogenic inflammation. Its activation leads to an influx of cations, including calcium (Ca2+), which triggers downstream signaling cascades.[3] This application note provides a detailed protocol for an in vitro calcium imaging assay to characterize the inhibitory effect of this compound on TRPA1-mediated intracellular calcium influx.

Principle of the Assay

This assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in real-time.[4][5] Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-4. Upon binding to Ca2+, the fluorescence intensity of Fluo-4 increases significantly. By pre-incubating cells with this compound before stimulating with a TRPA1 agonist, such as allyl isothiocyanate (AITC), the inhibitory effect of this compound on TRPA1-mediated calcium influx can be quantified by measuring the reduction in the fluorescence signal.[2]

Target Audience

These protocols and application notes are intended for researchers, scientists, and drug development professionals with experience in cell culture and fluorescence microscopy or plate-based fluorescence assays.

Signaling Pathway

The following diagram illustrates the signaling pathway involved in TRPA1 activation and its inhibition by this compound.

Caption: TRPA1 signaling pathway and inhibition by this compound.

Experimental Workflow

The diagram below outlines the key steps of the in vitro calcium imaging assay.

Caption: Experimental workflow for the calcium imaging assay.

Experimental Protocols

Materials and Reagents

-

Cells: A suitable cell line endogenously or recombinantly expressing TRPA1 (e.g., HEK293-TRPA1, primary sensory neurons).

-

This compound: Prepare a stock solution in DMSO.

-

TRPA1 Agonist: Allyl isothiocyanate (AITC) or other suitable agonist. Prepare a stock solution in DMSO.

-

Probenecid: (Optional) To inhibit dye extrusion from cells.[6][7]

-

Cell Culture Medium: Appropriate for the cell line used.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[4][6]

-

DMSO: For preparing stock solutions.

-

Positive Control: Ionomycin (calcium ionophore).[7]

-

Black, clear-bottom 96-well or 384-well plates.

-

Fluorescence microscope or plate reader with kinetic reading capabilities.

Protocol Steps

-

Cell Seeding:

-

Culture cells to 80-90% confluency.

-

Seed the cells into black, clear-bottom microplates at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[4]

-

-

Preparation of Reagents:

-

Fluo-4 AM Loading Solution: Prepare a 2X working solution of Fluo-4 AM in the assay buffer. A typical final concentration is 1-5 µM.[5] Add an equal volume of 0.04% Pluronic F-127 solution to aid in dye dispersion.[4][6] If using, add Probenecid to the loading solution.

-

This compound Dilutions: Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

AITC Solution: Prepare a working solution of AITC in the assay buffer at a concentration that will yield the desired final concentration after addition to the wells (typically a concentration that elicits a sub-maximal to maximal response, e.g., EC80).

-

-

Dye Loading:

-

Compound Incubation:

-

After incubation, gently wash the cells twice with the assay buffer to remove excess dye.

-

Add the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at room temperature or 37°C, protected from light.

-

-

Calcium Imaging:

-

Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for live-cell imaging.

-

Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).[4][5]

-